molecular formula C27H24N2O4 B8233388 N-Fmoc-5-methyl-L-tryptophan

N-Fmoc-5-methyl-L-tryptophan

Cat. No.: B8233388
M. Wt: 440.5 g/mol
InChI Key: XLKFSFRZGVTQNQ-VWLOTQADSA-N
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Description

N-Fmoc-5-methyl-L-tryptophan is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFSFRZGVTQNQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Tryptophan Derivatives in Chemical Biology and Peptide Science

Tryptophan, one of the 20 canonical amino acids, is distinguished by its indole (B1671886) side chain, which imparts unique chemical and physical properties. researchgate.net It is the least abundant amino acid in proteins, occurring at an average frequency of about 1%, yet it is often found in functionally critical regions. researchgate.netnih.gov The indole ring's large, planar, and electron-rich nature allows it to participate in a variety of non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions, which are crucial for stabilizing protein structures and mediating molecular recognition events. researchgate.net

In chemical biology and peptide science, the synthesis and incorporation of unnatural tryptophan analogues into peptides is a powerful strategy for probing and modulating biological systems. nih.gov These derivatives serve as valuable tools for:

Investigating Protein Structure and Function: The intrinsic fluorescence of the tryptophan indole ring is sensitive to its local environment, making it a natural probe for studying protein folding, conformational changes, and binding interactions. acs.orgmdpi.com Tryptophan analogues with altered photophysical properties, such as increased quantum yields or shifted emission spectra, can offer enhanced sensitivity and resolution in these studies. chemimpex.com

Developing Novel Research Tools: Tryptophan derivatives are used to create peptides for a wide range of applications, from constructing fluorescently labeled probes for bioimaging to developing stapled peptides with constrained conformations for inhibiting protein-protein interactions. cam.ac.uk

The creation of these modified peptides relies on the availability of suitably protected amino acid building blocks for use in chemical synthesis.

Role of the N Fmoc Protecting Group in Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence. This process requires the temporary protection of the α-amino group of each incoming amino acid to prevent unwanted side reactions. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in SPPS. rsc.org

The popularity of the Fmoc group stems from several key advantages:

Base-Labile Cleavage: The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups, but it is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This orthogonality allows for the selective deprotection of the α-amino group without disturbing other protecting groups on the growing peptide chain or the linker attaching the peptide to the solid support. rsc.org

Mild Deprotection Conditions: The use of a weak base like piperidine for deprotection avoids the repeated exposure to strong acids required by alternative strategies (e.g., the tert-butoxycarbonyl, or Boc, group). This makes the Fmoc-based strategy highly compatible with sensitive amino acid residues and post-translational modifications, such as glycosylation and phosphorylation, which may be unstable to harsh acidic conditions.

Reaction Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This byproduct can be quantified spectrophotometrically, allowing for real-time monitoring of the deprotection and coupling steps during automated peptide synthesis.

The combination of these features has made Fmoc-SPPS the method of choice for the synthesis of a vast array of peptides for academic and therapeutic research. The availability of amino acids, including unnatural derivatives like 5-methyl-L-tryptophan, as N-Fmoc protected building blocks is therefore essential for their incorporation into synthetic peptides. chemimpex.comchemimpex.com

Specific Academic Utility of the 5 Methyl Modification in Tryptophan Analogues

Strategies for Indole Ring Modification and Stereoselective Synthesis of Tryptophan Analogues

The synthesis of tryptophan analogues with modifications on the indole ring, such as this compound, requires precise and stereocontrolled methods to introduce both the desired substituent and the chiral amino acid center.

Chiral Auxiliary-Facilitated Strecker Amino Acid Synthesis

A robust method for preparing enantiomerically pure (S)-tryptophan analogues involves the Strecker amino acid synthesis, guided by a chiral auxiliary. rsc.orgrsc.orgscispace.com This strategy has been successfully used to synthesize a variety of indole-substituted (S)-tryptophans. rsc.orgscispace.com The process typically begins with the corresponding substituted indole. rsc.orgrsc.orgscispace.com

In this approach, chiral auxiliaries like (S)-methylbenzylamine and its derivatives are employed to direct the stereochemical outcome of the reaction. rsc.orgrsc.orgscispace.com The synthesis of various (S)-Trp analogues with halo, methoxy (B1213986), and alkyl substitutions has been achieved using this methodology. scispace.com For instance, the synthesis of a range of optically pure (S)-tryptophan analogues has been demonstrated, which were subsequently utilized in the convergent synthesis of the potent antibacterial agent argyrin A and its analogues. rsc.orgrsc.orgscispace.com

Challenges in this synthetic route include the stability of intermediates and ensuring the stereoselectivity of the condensation reaction. scispace.com Initial attempts at direct hydrolysis of the resulting α-aminonitriles to α-amino acids often prove difficult, necessitating an indirect route via conversion to α-amino amides. rsc.org

Approaches to Structurally Related β-Methoxy Phenylalanine Analogues

The synthesis of structurally related amino acids, such as β-methoxy phenylalanine analogues, provides insight into methodologies that could be adapted for tryptophan derivatives. One common strategy involves the selective methylation of the hydroxyl group of a precursor like L- or D-3-phenyllactic acid using sodium hydride in tetrahydrofuran (B95107) (THF). nih.gov The resulting methoxy acid can then be coupled with other molecules and subsequently reduced to yield the final β-methoxy phenylalanine analogue. nih.gov For example, alane reduction is a method used for this final conversion. nih.gov

Enzymatic approaches are also being explored for the synthesis of phenylalanine analogues. Phenylalanine ammonia (B1221849) lyases (PALs) have been shown to be effective for the amination of various cinnamic acids to produce phenylalanine analogues, such as 3-methoxy-phenylalanine. frontiersin.orgfrontiersin.org This biocatalytic method offers high enantioselectivity and chemoselectivity. frontiersin.org

Fmoc Protection and Deprotection Techniques for the α-Amino Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the α-amino group of amino acids in peptide synthesis. wikipedia.org Its popularity stems from its stability under acidic conditions and its straightforward removal with a weak base, typically piperidine (B6355638), which does not affect acid-labile side-chain protecting groups or the linkage to a solid-phase resin. wikipedia.org

Fmoc Protection: The Fmoc group is typically introduced by reacting the amino acid with either 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org For tryptophan, it is sometimes advantageous to also protect the indole nitrogen to prevent side reactions, for which the tert-butyloxycarbonyl (Boc) group is often used. peptide.comgoogle.com

Fmoc Deprotection: The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS). nih.gov It proceeds via a β-elimination mechanism initiated by a base, which abstracts the acidic proton on the fluorene (B118485) ring system. researchgate.netspringernature.com This generates a reactive dibenzofulvene intermediate that is subsequently trapped by the amine used for deprotection. nih.govresearchgate.netspringernature.com

Piperidine is the most common reagent for Fmoc deprotection, typically used as a 20% solution in a polar solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.orgresearchgate.netspringernature.com The reaction is generally rapid, with a half-life of the Fmoc group in 20% piperidine/DMF being approximately 6 seconds. wikipedia.org Other secondary amines like piperazine (B1678402) and morpholine (B109124) can also be used, sometimes in combination with other reagents to avoid the use of piperidine. wikipedia.orgresearchgate.net The efficiency of deprotection is crucial, as incomplete removal can lead to deletion sequences in the final peptide. nih.gov

Deprotection Reagent Solvent Concentration Time Notes
PiperidineDMF20% (v/v)~10 minStandard condition in SPPS. wikipedia.orgresearchgate.netspringernature.com
PiperidineNMP20-23% (v/v)10-18 minAlternative polar solvent to DMF. researchgate.netspringernature.com
Piperazine, DBU, Formic AcidDMF5%, 1%, 1%-Avoids the use of piperidine. wikipedia.org
MorpholineDMF50%20-30 minCan reduce racemization compared to piperidine. researchgate.net
Tetrabutylammonium fluoride (B91410) (TBAF)DMF0.05-0.1 M-An alternative to base removal. researchgate.net

Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Research Contexts

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and assessing the purity of synthesized this compound and peptides containing this modified amino acid.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., Indole-D₅ labeled analogues)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For tryptophan analogues, NMR can confirm the successful incorporation of modifications to the indole ring. The use of isotopically labeled analogues, such as those containing ¹³C, ¹⁵N, ¹⁹F, or ²H (deuterium), can significantly enhance NMR studies. acs.orgnih.govrsc.orgresearchgate.net

For instance, ¹⁹F-labeled tryptophan analogues are highly sensitive NMR probes that can be used to monitor the conformation and dynamics of the indole ring within peptides and proteins. nih.gov Solid-state ¹⁹F-NMR has been used to study the alignment of the indole ring in membrane-associated peptides. nih.gov Similarly, the synthesis of indoles labeled with ¹³C–¹⁹F spin pairs allows for high-resolution and high-sensitivity NMR spectroscopy of proteins incorporating these labeled tryptophans. rsc.orgresearchgate.net The chemical shifts observed in the NMR spectrum provide detailed information about the local chemical environment of the nuclei, confirming the structure of the synthesized compound.

Mass Spectrometry Techniques in Modified Peptide Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides, providing precise molecular weight information and sequence data. nih.govsci-hub.se For peptides containing modified amino acids like 5-methyl-tryptophan, MS is used to confirm the correct mass of the synthesized peptide, verifying the successful incorporation of the modified residue.

Tandem mass spectrometry (MS/MS), often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is particularly valuable. nih.gov In MS/MS, peptides are fragmented in the mass spectrometer, and the resulting fragment ions provide sequence information, allowing for the precise localization of the modification within the peptide chain. nih.govaip.org For example, the fragmentation patterns of peptides containing oxidized tryptophan residues can be used to identify the specific type of modification and its location. nih.gov Even isobaric modifications, such as 5-hydroxy-tryptophan and oxindolylalanine, can often be distinguished by their characteristic fragmentation patterns or separated by chromatography prior to MS analysis. nih.govresearchgate.net

More advanced techniques like coulometric mass spectrometry (CMS) have been developed for the absolute quantitation of tryptophan-containing peptides without the need for isotope-labeled standards, based on the electrochemical oxidation of the tryptophan residue. acs.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both assessing the purity of this compound and for its purification from crude reaction mixtures. The methodologies are typically divided into analytical and preparative scale applications.

Analytical HPLC is primarily employed for quality control, allowing for the precise determination of chemical and chiral purity. Given that the quality of synthetic peptides is directly dependent on the purity of the constituent amino acid building blocks, highly sensitive analytical methods are required. phenomenex.com For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common method. phenomenex.comrsc.org Analysis is critical to ensure that the enantiomeric purity is high (often >99% enantiomeric excess) and that no significant chemical impurities are present. phenomenex.com The quantitation limit for Fmoc-tryptophan derivatives has been reported to be as low as 10 pmol, demonstrating the high sensitivity of the technique. nih.gov

Chiral HPLC is a specialized application used to separate the L- and D-enantiomers and confirm the stereochemical integrity of the compound. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the baseline separation of various Fmoc-amino acids under reversed-phase conditions. phenomenex.com

Preparative HPLC is used to isolate and purify this compound from byproducts generated during its synthesis. The principles are similar to analytical HPLC, but it is performed on a larger scale using wider columns to handle higher sample loads. teledyneisco.com The strong ultraviolet (UV) absorbance of the Fmoc group facilitates the straightforward detection of the target compound during fractionation. teledyneisco.com A common strategy involves an initial "scouting run" on an analytical scale to develop an optimal separation method, which is then scaled up for preparative purification using a focused gradient. teledyneisco.com

The table below summarizes typical conditions used for both the analytical and preparative HPLC of Fmoc-protected tryptophan derivatives.

Table 1: Representative HPLC Conditions for the Analysis and Purification of Fmoc-Amino Acids

Parameter Analytical HPLC Preparative HPLC
Stationary Phase Reversed-Phase C18; Chiral Polysaccharide CSPs (e.g., Lux Cellulose-1, -2) phenomenex.com Reversed-Phase C18 (e.g., C18 AQ) teledyneisco.com
Mobile Phase Acetonitrile/Water or Methanol/Water, often with an acidic modifier (0.1% TFA or Formic Acid) phenomenex.com Acetonitrile/Water, often with 0.1% formic acid to improve peak shape teledyneisco.com
Elution Mode Isocratic or Gradient phenomenex.com Focused Gradient (e.g., 45-65% Acetonitrile over 12 min) teledyneisco.com
Flow Rate ~1.0 mL/min phenomenex.com Scaled-up based on column diameter (e.g., 20-50 mL/min)
Detection UV Absorbance at 220 nm, 265 nm, or 280 nm phenomenex.comteledyneisco.com UV Absorbance at 220 nm and 280 nm teledyneisco.com

| Purpose | Purity assessment, enantiomeric excess determination phenomenex.com | Isolation and purification of the target compound teledyneisco.com |

UV-Vis Absorption and Fluorescence Spectroscopy in Structural Studies

The fluorenyl moiety of the Fmoc group provides distinct spectroscopic properties that are highly useful for the characterization of this compound. Both UV-Vis absorption and fluorescence spectroscopy offer sensitive methods for quantification and for probing the local environment of the molecule.

UV-Vis Absorption Spectroscopy is routinely used for several purposes. The inherent UV absorbance of the Fmoc group allows for the direct quantification of the compound in solution using the Beer-Lambert law. In the context of solid-phase peptide synthesis, a key application is the quantification of the loading of the first Fmoc-protected amino acid onto the solid support. mdpi.comthermofisher.com This is achieved by cleaving the Fmoc group with a base like piperidine, which forms a dibenzofulvene-piperidine adduct. mdpi.com This adduct has strong and characteristic absorption maxima, which can be measured to determine the initial substitution level of the resin. mdpi.comthermofisher.com

The UV-Vis spectrum of Fmoc-amino acids typically shows absorption features associated with the fluorenyl group. nih.gov These chromophoric properties are also essential for detection in HPLC analysis. tec5usa.com

Fluorescence Spectroscopy offers an even more sensitive method for detection and structural analysis. The Fmoc group is inherently fluorescent, and its emission properties can be influenced by its environment, such as aggregation state or π-π stacking interactions. nih.govresearchgate.net For instance, the fluorescence spectrum of a monomeric Fmoc-amino acid derivative shows a maximum emission wavelength that can shift upon aggregation into higher-order structures like hydrogels, indicating closer proximity and interaction between fluorenyl moieties. researchgate.net

The table below outlines the key spectroscopic characteristics and applications for this compound.

Table 2: Spectroscopic Properties and Applications for this compound

Technique Property Wavelength(s) (nm) Application(s)
UV-Vis Absorption Fmoc-group absorbance ~265, 288, 300 nih.gov HPLC detection, quantification in solution
Dibenzofulvene-piperidine adduct absorbance ~289, 301 mdpi.com Quantification of resin loading in SPPS
Fluorescence Spectroscopy Excitation ~290 rsc.org Probing molecular environment and aggregation
Emission (Fmoc moiety) ~313-328 researchgate.net Detection, structural studies of self-assembly

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. chemimpex.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The Fmoc group on the N-terminus of the tryptophan derivative is crucial for this process. chemimpex.com

Fmoc-based SPPS is a widely adopted methodology in peptide synthesis due to its mild reaction conditions. nih.gov this compound is fully compatible with these protocols. chemimpex.comchemimpex.com The Fmoc protecting group is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to allow for the addition of the next amino acid in the sequence. peptide.com This orthogonal protection strategy, where the N-terminal Fmoc group is base-labile and side-chain protecting groups are acid-labile, is a key advantage of Fmoc chemistry. peptide.com

The use of Fmoc-protected amino acids, including modified ones like this compound, has become the standard for producing a wide array of peptides, including those with post-translational modifications. nih.gov The high quality and availability of Fmoc building blocks have contributed to the widespread use of this method. nih.gov

The formation of the peptide bond between the carboxylic acid of the incoming this compound and the free amine of the resin-bound peptide chain is facilitated by coupling reagents. A variety of such reagents are available, often categorized as carbodiimides or phosphonium (B103445) and uronium salts. uniurb.it Common examples include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). uniurb.it

Phosphonium and Uronium Salts: such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). uniurb.itwiley.com

These reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance coupling efficiency and minimize side reactions. uniurb.itrsc.org The choice of coupling reagent and conditions can be critical, especially when dealing with modified or sterically hindered amino acids. peptide.com For instance, some coupling reagents may require specific solvents or longer reaction times to ensure complete incorporation of the amino acid. nih.gov

Coupling Reagent CategoryExamplesAdditives
CarbodiimidesDCC, DICHOBt, Oxyma
Phosphonium SaltsPyBOP
Uronium SaltsHBTU, HATU, COMUDIPEA

A table summarizing common coupling reagents used in SPPS.

The incorporation of modified tryptophan residues like 5-methyl-L-tryptophan can present challenges during SPPS. The indole side chain of tryptophan is susceptible to oxidation and other side reactions under the acidic conditions often used for cleavage of the peptide from the resin. peptide.com

To mitigate these issues, various strategies have been developed:

Side-Chain Protection: While the indole nitrogen of tryptophan can sometimes be left unprotected, using a side-chain protecting group like the tert-butyloxycarbonyl (Boc) group can prevent unwanted reactions. peptide.com This is particularly important when using Fmoc-Arg(Pbf)-OH to reduce sulfonyl modification of the tryptophan residue. peptide.com

Scavengers: During the final cleavage step, which typically involves strong acids like trifluoroacetic acid (TFA), scavengers such as triisopropylsilane (B1312306) (TIS) and water are added to quench reactive species that could otherwise modify the tryptophan residue. rsc.org

Optimized Cleavage Cocktails: The composition of the cleavage cocktail can be tailored to the specific peptide sequence to minimize side reactions. For instance, the addition of ethanedithiol (EDT) can help protect against certain modifications. nih.gov

Novel Protecting Groups: Researchers have developed novel protecting groups for the tryptophan indole ring that can offer enhanced stability or facilitate purification. For example, a cationic protecting group can improve the solubility of the peptide during HPLC purification. researchgate.net

Incorporation as a Non-Canonical Amino Acid (ncAA)

This compound facilitates the introduction of 5-methyl-L-tryptophan, a non-canonical amino acid (ncAA), into peptides and proteins. iris-biotech.de The incorporation of ncAAs is a powerful tool for modifying the properties of peptides and proteins, offering opportunities to enhance their stability, activity, and other characteristics. iris-biotech.denih.gov

The primary method for the site-specific integration of 5-methyl-L-tryptophan is through Fmoc-based SPPS. nih.govrsc.org By using this compound as a building block, researchers can precisely place this modified amino acid at any desired position within the peptide sequence. rsc.org This is achieved by adding it at the appropriate cycle during the automated or manual synthesis process. wiley.com

Beyond synthetic peptides, genetic code expansion techniques offer a way to incorporate ncAAs into proteins in living cells. This involves engineering the translational machinery, specifically by creating an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and a unique codon, to incorporate the ncAA during protein synthesis. biorxiv.org While this is a powerful technique for protein engineering, the direct incorporation of 5-methyl-L-tryptophan via this method is less common than its use in SPPS.

The introduction of a methyl group at the 5-position of the tryptophan indole ring can have a significant impact on the properties of a peptide. This modification can influence:

Hydrophobicity: The methyl group increases the hydrophobicity of the tryptophan side chain, which can affect peptide folding and interactions with other molecules.

Conformational Stability: The steric bulk of the methyl group can restrict the conformational freedom of the peptide backbone and the side chain itself, potentially leading to a more defined three-dimensional structure. chemimpex.com

Proteolytic Stability: The modification can enhance the resistance of the peptide to degradation by proteases, which is a crucial factor for therapeutic peptides. iris-biotech.de

Binding Affinity: By altering the shape and electronic properties of the tryptophan side chain, the methyl group can modulate the binding affinity of the peptide to its target receptor or enzyme. iris-biotech.de

For example, the substitution of L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in improved metabolic stability. snmjournals.org While this is an example of α-methylation, it highlights the principle that methylation can enhance peptide stability. The methylation at the 5-position of the indole ring is also known to be an effective inducer of the tna operon in E. coli. nih.gov

PropertyImpact of 5-Methylation
HydrophobicityIncreased
Conformational StabilityPotentially increased due to steric hindrance
Proteolytic StabilityCan be enhanced
Binding AffinityCan be modulated

A table summarizing the potential impacts of incorporating 5-methyl-L-tryptophan into a peptide.

Advanced Research Applications and Methodological Considerations

Application in Chemical Biology and Bioconjugation Strategies

The use of N-Fmoc-5-methyl-L-tryptophan in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of a modified tryptophan residue into a peptide sequence. This modification can influence the peptide's structure, stability, and biological interactions, making it a key component in the design of targeted bioconjugates and probes.

The synthesis of targeted probes and bioconjugates often relies on the construction of peptides with specific functionalities. This compound is integral to this process, where the Fmoc group facilitates its incorporation into a growing peptide chain using standard SPPS protocols. Upon completion of the synthesis, the Fmoc group is removed, leaving the 5-methyl-L-tryptophan residue as a permanent modification within the peptide.

The introduction of the 5-methyl group imparts several key characteristics:

Increased Hydrophobicity: The methyl group enhances the nonpolar nature of the tryptophan side chain. This increased hydrophobicity can modulate the interaction of the resulting peptide with biological targets, such as cell membranes or the hydrophobic pockets of proteins. This is particularly useful in designing cell-penetrating peptides or probes intended to bind to specific protein interfaces.

Steric Influence: The methyl group can introduce subtle steric bulk, which can influence the local conformation of the peptide backbone or its binding orientation with a target molecule.

Altered Electronic Properties: The electron-donating nature of the methyl group can influence the electronic environment of the indole (B1671886) ring, which can affect its participation in charge-transfer interactions or its susceptibility to oxidation.

These features allow researchers to fine-tune the properties of peptide-based probes for enhanced target affinity and specificity. For example, a peptide designed to inhibit a protein-protein interaction can be synthesized with 5-methyl-L-tryptophan to improve its binding within a hydrophobic pocket of the target protein.

Recent advancements in bioconjugation have focused on the development of site-selective modification techniques that operate under mild, biocompatible conditions. Electrochemical methods have emerged as a powerful tool for modifying tryptophan residues, as the indole ring is the most easily oxidized natural amino acid side chain.

The general mechanism involves the electrochemical oxidation of the tryptophan indole ring to generate a reactive intermediate, which can then be captured by a suitable nucleophile to form a stable conjugate. The feasibility and selectivity of this reaction are highly dependent on the oxidation potential of the indole moiety.

The presence of an electron-donating methyl group at the 5-position of the indole ring is expected to lower its oxidation potential compared to an unsubstituted tryptophan. This makes 5-methyl-L-tryptophan a potentially more attractive target for selective electrochemical modification. A lower oxidation potential allows the reaction to be carried out under milder conditions, which can help preserve the integrity of complex biomolecules. While specific studies detailing the electrochemical bioconjugation of 5-methyl-L-tryptophan are not abundant, the principles of indole electrochemistry suggest its utility in this context. This modification could enable more efficient and selective labeling of peptides and proteins compared to targeting native tryptophan residues, especially in complex biological mixtures.

Table 1: Inferred Electrochemical Properties for Bioconjugation
CompoundRelative Oxidation PotentialImplication for Electrochemical Bioconjugation
TryptophanBaselineSusceptible to oxidation; serves as a common target.
5-Methyl-L-tryptophanLower (Inferred)Potentially more reactive towards oxidation, allowing for modification under milder conditions and enhancing selectivity.

Utilization in Fluorescence-Based Research Methodologies

The intrinsic fluorescence of the tryptophan indole ring is a powerful natural probe for studying protein structure, dynamics, and interactions. The photophysical properties of tryptophan are highly sensitive to its local environment. Modifying the indole ring, such as through methylation at the 5-position, creates a unique fluorescent reporter with distinct properties that can be leveraged in various research applications.

The design of effective fluorescent probes requires fluorophores with high sensitivity to their environment and photophysical properties that are distinguishable from other fluorescent species in the system. While specific photophysical data for 5-methyl-L-tryptophan is not extensively documented in comparative studies, substitutions on the indole ring are known to alter fluorescence properties. It is anticipated that the 5-methyl group will cause shifts in the absorption and emission spectra and may alter the fluorescence quantum yield and lifetime compared to native tryptophan.

The primary advantages of using an analog like 5-methyl-L-tryptophan include:

Spectral Shifting: A potential red-shift (to longer wavelengths) in the emission spectrum could help to spectrally resolve its signal from that of native tryptophan residues within a protein, allowing for the study of a specific site without interference.

Minimal Perturbation: As a close structural analog of tryptophan, it can often be incorporated into a peptide or protein without significantly disrupting the native structure or function.

By incorporating this compound into a peptide via SPPS, researchers can create a probe where the fluorescence of the 5-methyl-tryptophan residue reports on binding events or conformational changes upon interaction with a target molecule.

Table 2: Comparison of Tryptophan and Inferred 5-Methyl-L-tryptophan Photophysical Properties
PropertyTryptophan (in Water)5-Methyl-L-tryptophan (in Water)
Absorption Max (λabs)~280 nmSlightly red-shifted (Expected)
Emission Max (λem)~350 nmSlightly red-shifted (Expected)
Quantum Yield (Φ)~0.13 aatbio.comAltered from baseline (Expected)
Fluorescence Lifetime (τ)~2.8 ns (major component) nih.govAltered from baseline (Expected)

Intrinsic tryptophan fluorescence is a widely used tool to monitor changes in protein conformation. nih.gov When a tryptophan residue moves from a solvent-exposed environment to a buried, hydrophobic core during protein folding or ligand binding, its fluorescence emission spectrum typically shifts to shorter wavelengths (a blue shift) and the intensity increases.

Incorporating 5-methyl-L-tryptophan at a specific site in a protein allows researchers to monitor the local environment of that site with high precision. If the fluorescence properties of 5-methyl-L-tryptophan are sufficiently distinct from the native tryptophan residues, its signal can be selectively monitored. This enables the study of domain-specific movements, folding pathways, or the binding of a ligand to a particular region of the protein, even in proteins that contain multiple other tryptophan residues.

Fluorescence quenching is the process by which a fluorophore's emission intensity is decreased by its interaction with other substances, known as quenchers. The efficiency of quenching provides information about the accessibility of the fluorophore to the solvent and the quencher. A common neutral quencher used in protein studies is acrylamide (B121943).

The degree of quenching is often quantified by the Stern-Volmer constant (Ksv), which is determined by the following equation:

F₀ / F = 1 + Ksv[Q]

where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, and [Q] is the quencher concentration. A higher Ksv value indicates that the fluorophore is more accessible to the quencher. For tryptophan in aqueous solution, the Ksv for acrylamide quenching is approximately 21 M⁻¹. nih.govjte.edu.vn

The 5-methyl group on the indole ring is not expected to dramatically alter the fundamental mechanism of collisional quenching by acrylamide. However, by incorporating 5-methyl-L-tryptophan into a specific site within a peptide or protein, quenching studies can reveal detailed information about the local environment and solvent accessibility of that particular residue, providing insights into protein topography and conformational states.

Furthermore, the sensitivity of a fluorophore's emission spectrum to the polarity of its solvent environment is known as solvatochromism. Tryptophan exhibits significant solvatochromism, with its emission maximum shifting from ~350 nm in water to ~330 nm in a nonpolar environment. The 5-methyl group may subtly modulate this environmental sensitivity, potentially making it a more or less sensitive reporter of local polarity changes depending on the specific interactions at play.

Contribution to Structure-Activity Relationship (SAR) Studies

The introduction of a methyl group at the 5-position of the tryptophan indole ring can significantly alter a peptide's interaction with its biological target. This modification can influence receptor affinity—the strength of the binding between the peptide and its receptor—and selectivity, which is the peptide's ability to bind to a specific receptor type over others.

The methyl group imparts changes to the electronic and steric properties of the tryptophan side chain. For instance, the substitution of L-tryptophan in certain peptide ligands has been shown to result in high-affinity receptor binding. snmjournals.org In the development of receptor antagonists, modifications to aromatic amino acids are a common strategy to enhance binding affinity and selectivity. For example, specific modifications have led to compounds with nanomolar affinity for the 5-HT2B receptor and over 1,000-fold selectivity compared to other receptor sites. nih.gov By systematically replacing the natural tryptophan with 5-methyl-L-tryptophan, researchers can map the binding pocket of a receptor and identify key interactions that govern molecular recognition.

Table 1: Influence of Tryptophan Modification on Receptor Affinity

Modification Peptide/Compound Class Effect on Receptor Interaction Reference
α-Methyl substitution Gastrin-Releasing Peptide Receptor (GRPR) Ligand Resulted in a high-affinity ligand with improved stability. snmjournals.org
Naphthylpyrimidine modification 5-HT2B Receptor Antagonist Achieved nanomolar affinity (pKi=9.5) and high selectivity. nih.gov
N-Methyl Trp on periphery Dendrimers Most active against HIV-1 and HIV-2. science.gov

The tryptophan side chain, with its electron-rich indole ring, is a versatile substrate for chemical modification. researchgate.netnih.gov Such modifications are a powerful tool for modulating the biological activity of peptides. The introduction of substituents like a methyl group can lead to a diverse range of biological outcomes. nih.gov The unique chemistry of the tryptophan indole ring makes it an attractive target for site-specific functionalization, enabling applications that probe protein function and support the synthesis of covalent inhibitors and activators. researchgate.net

These modifications can fine-tune a peptide's properties, potentially enhancing its therapeutic potential or utility as a research tool. The strategic chemical modification of tryptophan is a promising approach to achieve selectivity and improve the stability and activity of enzymes and other bioactive peptides. researchgate.net

Table 2: Modulation of Biological Activity via Tryptophan Side-Chain Modifications

Modification Strategy Resulting Biological Effect Application Context Reference
C2-sulfenylation Incorporation of various functional groups (e.g., SCF3) Late-stage diversification of native peptides to improve pharmacokinetic properties. researchgate.net
Cyclization via indole Creation of cyclic peptide natural products Accessing unique scaffolds to improve bioactive potential. researchgate.netnih.gov
Site-specific functionalization Probing protein function, synthesis of inhibitors/activators Diverse applications in proteomics and drug design. researchgate.net

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and poor membrane permeability. N-methylation of the peptide backbone, a modification often studied in conjunction with side-chain alterations, is a key strategy to overcome these limitations. nih.gov By replacing an amide proton with a methyl group, N-methylation can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's metabolic stability. nih.govcipsm.de

Furthermore, this modification reduces the number of hydrogen bond donors, which can decrease polarity and favor the adoption of conformations suitable for passive diffusion across cell membranes. nih.gov Studies have shown that multiple N-methylations can drastically improve both metabolic stability and intestinal permeability of peptides. cipsm.de Backbone cyclization is another strategy that imparts conformational rigidity to the peptide, which can protect it from enzymatic degradation and pre-organize it for optimal receptor binding. mdpi.com The combination of side-chain modification, such as the use of 5-methyl-L-tryptophan, with N-methylation and cyclization allows for a multi-faceted approach to enhancing the drug-like properties of peptide analogues.

Table 3: Strategies for Enhancing Peptide Stability and Permeability

Strategy Mechanism of Action Outcome Reference
Backbone N-Methylation Reduces hydrogen bond donors; provides steric hindrance. Improves membrane permeability and metabolic stability. nih.govmdpi.com
Multiple N-Methylations Drastically alters pharmacokinetic profile. Can lead to oral bioavailability in peptide analogues. cipsm.de
Backbone Cyclization Imparts conformational rigidity. Enhances proteolytic stability and can improve receptor affinity. mdpi.com

Role in the Design and Synthesis of Bioactive Peptides for Research

This compound is an essential tool in the chemical synthesis of peptides designed for specific research purposes. Its Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it perfectly suited for use in solid-phase peptide synthesis (SPPS), the standard method for building custom peptide sequences. chemimpex.com

The ability to incorporate modified amino acids like 5-methyl-L-tryptophan at specific positions within a peptide sequence allows for the creation of highly specialized research tools. chemimpex.com These synthetic peptides can be designed to have enhanced stability, altered receptor binding profiles, or unique spectroscopic properties. For example, researchers synthesize peptides containing modified tryptophan residues to serve as standards or probes in studies aimed at understanding protein oxidation. nih.gov The use of this compound and similar derivatives facilitates the synthesis of peptide-based drug candidates, bioconjugates for enhanced drug delivery, and probes for investigating protein structure-function relationships. chemimpex.comnbinno.com

In the process of drug discovery, once a lead peptide with desirable biological activity is identified, the next step is often to synthesize a series of analogues to optimize its properties. This process of analogue discovery involves making systematic changes to the peptide's structure and evaluating the impact on its function. creative-peptides.com Incorporating this compound is a key tactic in this optimization phase. By substituting the natural tryptophan residue, researchers can explore how this change affects the peptide's potency, selectivity, and pharmacokinetic profile. nih.gov This iterative process of synthesis and testing is crucial for transforming a promising lead compound into a refined candidate for further research and development.

Table 4: List of Compounds Mentioned

Compound Name
This compound
5-methyl-L-tryptophan
Tryptophan
N-Fmoc-7-methyl-L-tryptophan
α-Methyl-L-Tryptophan
5-HT2B
N-methyl Trp

Comparative Analysis with Other Tryptophan Analogues and Derivatives

Distinctions from Unmodified L-Tryptophan and D-Tryptophan in Research Applications

L-tryptophan is one of the twenty standard amino acids and an essential component of the human diet, serving as a fundamental building block in protein synthesis. nih.gov Its indole (B1671886) side chain is crucial for the structure and function of many proteins and enzymes. tum.de Beyond its role in protein architecture, L-tryptophan is a metabolic precursor for the synthesis of the neurotransmitter serotonin (B10506) and the vitamin niacin. nih.gov In research, L-tryptophan's intrinsic fluorescence is widely used as a probe to study protein conformation and dynamics. mdpi.com Manipulating L-tryptophan levels is a common technique to investigate the role of serotonin in mood, behavior, and cognition. nih.gov

D-tryptophan, the D-stereoisomer, is not used in protein synthesis in humans but is found in some naturally occurring peptides, such as the marine venom peptide contryphan. drugbank.comchemicalbook.com While sharing the same chemical formula as L-tryptophan, the different spatial arrangement of its atoms leads to distinct biological activities. chemicalbook.com In research, D-amino acids like D-tryptophan are studied for their effects on biofilm development in microorganisms and their potential role in age-related diseases. chemicalbook.commdpi.com The presence of D-isomers can lead to disturbances in protein folding and aggregation. mdpi.com

5-Methyl-L-tryptophan, the core of the N-Fmoc protected compound, is a derivative of L-tryptophan with a methyl group at the 5-position of the indole ring. sigmaaldrich.com This modification prevents it from being a direct precursor to serotonin, as the 5-position is hydroxylated in the natural metabolic pathway. Its primary research applications are in biochemical and metabolomics studies. sigmaaldrich.com The addition of the methyl group alters its electronic and steric properties, making it a valuable tool for probing protein structure and interactions where the subtle change from a hydrogen to a methyl group can influence binding affinity or conformational stability.

Characteristic L-Tryptophan D-Tryptophan 5-Methyl-L-tryptophan
Primary Function Protein synthesis, precursor to serotonin and niacin nih.govNot used in human protein synthesis; found in some natural peptides drugbank.comchemicalbook.comBiochemical and metabolomics research sigmaaldrich.com
Key Research Applications Studying protein conformation, serotonin-related neurological processes nih.govmdpi.comInvestigating biofilm inhibition, role in protein misfolding and disease chemicalbook.commdpi.comProbing protein structure and interactions, studying metabolic pathways sigmaaldrich.com
Stereochemistry L-isomer chemicalbook.comD-isomer chemicalbook.comL-isomer sigmaaldrich.com
Natural Abundance Essential amino acid in humans nih.govOccurs in some peptides drugbank.comSynthetic derivative

Comparison with Other Substituted Tryptophan Derivatives (e.g., Fluoro, Methoxy (B1213986), Cyano)

The indole ring of tryptophan presents a versatile scaffold for chemical modification, leading to a wide array of substituted derivatives used in peptide and protein research. These substitutions, including fluorination, methoxylation, and cyanation, offer distinct advantages and challenges compared to the 5-methyl group.

The synthesis of tryptophan derivatives with substituents on the indole moiety can be challenging. chim.it Direct electrophilic substitution on the indole ring is often limited to specific positions. chim.it Therefore, constructing these derivatives typically involves either coupling a pre-substituted indole to an amino acid precursor or building the indole ring onto an existing amino acid side chain. chim.it

The introduction of different substituents offers various advantages. For instance, fluorinated tryptophans are valuable for ¹⁹F-NMR studies of protein structure and dynamics. The synthesis of fluorinated tryptophans, such as 5-fluoro-L-tryptophan, has been well-established. nih.gov Methoxy-substituted tryptophans, like 5-methoxy-L-tryptophan, are known to enhance the bioactivity of peptides. chemimpex.com The synthesis of these compounds can be achieved through established protocols, often starting from commercially available substituted indoles. rsc.org Cyano-substituted tryptophans are of particular interest for their potential to act as probes in bioimaging and to optimize peptide-based drugs. researchgate.net

The synthesis of 5-methyl-L-tryptophan also benefits from the availability of 5-methylindole (B121678). chim.it The methyl group is relatively inert, which can be an advantage in terms of chemical stability during peptide synthesis compared to more reactive groups.

Indole Substituent Synthetic Approach Example Key Advantages in Research
5-Methyl Reaction of 5-methylindole with serine catalyzed by tryptophan synthase. chim.itProvides a subtle, sterically conservative probe for hydrophobic interactions.
5-Fluoro Copper-catalyzed radiofluorination of a boronic ester precursor. nih.govUseful for ¹⁹F-NMR studies of protein structure and dynamics. nih.gov
5-Methoxy Vilsmeier formylation of 5-methoxyindole (B15748) followed by a multi-step synthesis. rsc.orgCan enhance the biological activity and solubility of peptides. chemimpex.com
Cyano Not detailed in provided search results.Can serve as an infrared probe and for bioimaging applications. researchgate.net

The intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment, making it a powerful spectroscopic probe. mdpi.com Substitutions on the indole ring can significantly alter these spectroscopic properties, offering tailored tools for specific research questions.

While unmodified tryptophan has an emission maximum around 350-360 nm in aqueous solution, this can be shifted by substituents. mdpi.comacs.org For instance, some tryptophan analogues exhibit a significant red-shift in their fluorescence spectra compared to the natural amino acid. nih.gov This spectral separation allows for the selective monitoring of a modified tryptophan residue even in the presence of multiple native tryptophans. nih.govacs.org

Fluorinated tryptophans, such as 4-fluorotryptophan and 5-fluorotryptophan, have been used to study protein-protein interactions via fluorescence spectroscopy. nih.govacs.org 5-hydroxytryptophan (B29612) also serves as a useful fluorescent probe. nih.gov The methyl group in 5-methyl-L-tryptophan is expected to have a more subtle effect on the spectroscopic properties compared to highly electronegative or bulky substituents, making it a useful control for studying the impact of minor steric and electronic perturbations.

Tryptophan Derivative Reported Spectroscopic Property/Utility
Unmodified L-Tryptophan Emission maximum around 350-360 nm in water, sensitive to local environment. mdpi.comacs.org
4-Fluorotryptophan Used as a spectroscopic probe to study protein-protein interactions. nih.govacs.org
5-Fluorotryptophan Used as a spectroscopic probe to study protein-protein interactions. nih.govacs.org
5-Hydroxytryptophan Used as a spectroscopic probe to study protein-protein interactions. nih.govacs.org
7-Azatryptophan Used as a spectroscopic probe to study protein-protein interactions. nih.govacs.org

The efficiency with which unnatural amino acids are incorporated into peptides during synthesis can vary depending on the nature of the substituent. In biological systems, the incorporation of tryptophan analogues is often achieved using auxotrophic bacterial strains or by engineering aminoacyl-tRNA synthetases. nih.govacs.org Studies have shown that the incorporation efficiency of analogues like 4-fluorotryptophan, 5-fluorotryptophan, and 5-hydroxytryptophan can be quite high, ranging from 87-100%. nih.govacs.org

However, the presence of these analogues can impact the resulting protein's function. For example, proteins substituted with these analogues have shown variations in catalytic activity, with kcat values ranging from 6-fold to 260-fold lower than the natural enzyme. nih.govacs.org In contrast, the binding of substrates like NAD+ may not be significantly affected. nih.govacs.org

In solid-phase peptide synthesis, the Fmoc protecting group on N-Fmoc-5-methyl-L-tryptophan facilitates its efficient incorporation. The 5-methyl group is generally considered to be minimally disruptive to peptide structure and function, although its impact is context-dependent and can be used to fine-tune peptide performance.

N-Methylation and Other Backbone Modifications on Tryptophan Residues

In addition to side-chain modifications, alterations to the peptide backbone, such as N-methylation, can have profound effects on the properties of a peptide. N-methylation involves the substitution of the amide proton with a methyl group.

This modification is common in peptide natural products and can significantly impact both the physical properties and conformational states of peptides. nih.gov N-methylation can enhance metabolic stability by protecting against enzymatic degradation and can also improve membrane permeability and oral bioavailability. nih.gov However, the position of N-methylation is crucial, as it can dramatically affect cell permeability. nih.gov

N-Fmoc-N-methyl-L-tryptophan derivatives are used in peptide synthesis to introduce these N-methylated residues. chemimpex.com The combination of side-chain modifications, such as the 5-methyl group, with backbone N-methylation offers a powerful strategy for creating peptides with tailored properties. For example, N-methylation of lysine (B10760008) residues in a β-hairpin peptide has been shown to greatly increase its stability through enhanced cation-π interactions with tryptophan. nih.gov While this example involves methylation of a different amino acid, it highlights the interplay between backbone modifications and tryptophan side chains in stabilizing peptide structures.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Advanced Tryptophan Analogues

The synthesis of tryptophan analogues is evolving beyond traditional methods, with a focus on efficiency, modularity, and stereoselectivity. chim.it Future research is increasingly directed towards biocatalytic and transition-metal-catalyzed approaches to create complex derivatives like N-Fmoc-5-methyl-L-tryptophan.

One promising avenue is the application of directed evolution to enzymes like tryptophan synthase (TrpS) and its β-subunit (TrpB). chim.itacs.org These enzymes can construct tryptophan analogues from serine and corresponding indole (B1671886) precursors with exceptional enantiopurity, eliminating the need for protecting groups on the amino acid backbone. acs.org By engineering these biocatalysts, researchers aim to broaden the substrate scope to include more complex or sterically hindered indoles, potentially streamlining the synthesis of 5-methyl-L-tryptophan and other derivatives. acs.org

Another key area is the advancement of C–H activation strategies. chim.it These methods allow for the direct introduction of functional groups onto the indole ring of tryptophan itself, bypassing the need to build the molecule from a pre-functionalized indole. This approach offers a highly modular route to diverse tryptophan derivatives. chim.it Similarly, modern coupling reactions, such as Larock indole synthesis, are being refined for use in complex peptide frameworks, enabling the construction of the indole moiety directly within a peptide chain. chim.it

Table 1: Comparison of Modern Synthetic Strategies for Tryptophan Analogues
Synthetic StrategyCore PrincipleKey AdvantagesPotential Future Application
Enzymatic Synthesis (e.g., TrpB)Biocatalytic condensation of serine and an indole analogue. acs.orgHigh enantioselectivity; avoids protecting groups; environmentally friendly. acs.orgEngineered enzymes for direct synthesis of diverse N-Fmoc-alkoxy/alkyl-L-tryptophans.
C–H ActivationTransition-metal-catalyzed direct functionalization of the indole C–H bonds. chim.itHigh atom economy; allows for late-stage modification of complex molecules. acs.orgRapid generation of a library of tryptophan analogues with diverse substitutions at various positions.
Larock Indole SynthesisPalladium-catalyzed annulation to form the indole ring within a peptide backbone. chim.itEnables synthesis of complex, bridged, or macrocyclic tryptophan-containing peptides. chim.itCreation of conformationally constrained peptides with tailored biological activities.

Expanding the Scope of this compound in Protein Engineering Research

The incorporation of non-canonical amino acids is a cornerstone of modern protein engineering. This compound is a valuable tool in this field, allowing researchers to probe and modulate protein structure and function. chemimpex.com The 5-methyl group, while seemingly a minor modification, can significantly influence a protein's properties by altering local hydrophobicity and steric interactions.

Future research will focus on using 5-methyl-L-tryptophan to enhance protein stability. The added methyl group can improve hydrophobic packing within the protein core, potentially increasing its melting temperature and resistance to chemical or enzymatic degradation. This is particularly relevant for the development of therapeutic proteins with longer in vivo half-lives. Research on similar modifications, such as the α-methylation of tryptophan in peptide ligands, has demonstrated considerably improved stability against peptidases in vivo. snmjournals.org

Furthermore, the 5-methyl group can be used to fine-tune protein-protein or protein-ligand interactions. By replacing a native tryptophan at a binding interface with its 5-methylated counterpart, researchers can systematically study the role of cation-π and hydrophobic interactions. This allows for the rational design of proteins with enhanced binding affinity or specificity for their targets, a critical goal in drug development and diagnostics.

Advanced Spectroscopic Probing Techniques Utilizing Modified Tryptophan Derivatives

Tryptophan's intrinsic fluorescence makes it a natural spectroscopic probe for studying protein dynamics. nih.gov The photophysical properties of tryptophan are highly sensitive to its local environment, and modifications to the indole ring can create even more sophisticated reporters. nih.govcea.fr

The 5-methyl group on this compound acts as a sensitive probe of its microenvironment. Its spectroscopic signature (e.g., fluorescence emission maximum, quantum yield, and lifetime) is expected to differ from that of native tryptophan, providing a distinct channel for monitoring local changes. Future applications will involve incorporating 5-methyl-L-tryptophan at specific sites in a protein to report on localized conformational changes during events like substrate binding, protein folding, or allosteric regulation.

Advanced techniques such as ultrafast Stark spectroscopy could leverage the unique electronic properties of 5-methyl-L-tryptophan to map electric field changes within a protein's active site during catalysis. cea.fr This provides a powerful method for understanding enzyme mechanisms at a fundamental level. Additionally, the development of tryptophan analogues with other modifications, such as fluorination, opens the door to techniques like ¹⁹F-NMR, which offers a clear spectroscopic window for studying protein structure and dynamics without background interference. nih.govnih.gov

Table 2: Spectroscopic Applications of Modified Tryptophan Analogues
TechniqueProbeInformation GainedFuture Research Direction
Fluorescence Spectroscopy5-methyl-L-tryptophanLocal polarity, solvent accessibility, conformational changes. nih.govReal-time monitoring of protein folding pathways and ligand-induced dynamics.
¹⁹F Nuclear Magnetic Resonance (NMR)5-fluoro-L-tryptophanProtein structure, dynamics, and interactions with a highly sensitive, background-free signal.In-cell NMR studies to observe protein behavior in a native cellular environment.
Ultrafast Stark Spectroscopy5-methyl-L-tryptophanChanges in local electric fields within a protein's active site during function. cea.frElucidating the precise mechanisms of charge transfer in enzymes and photosensory proteins.

Rational Design of Peptides Incorporating this compound for Enhanced Research Tools

The rational design of peptides with specific, predetermined functions is a major goal in chemical biology and therapeutics. nih.gov this compound is an ideal component for this endeavor, as its methyl group can be used to enhance key peptide properties such as binding affinity, metabolic stability, and cell permeability.

A significant emerging area is the design of next-generation antimicrobial peptides (AMPs). nih.gov Many AMPs rely on a combination of cationic (e.g., Arginine) and hydrophobic (e.g., Tryptophan) residues to disrupt bacterial membranes. nih.gov Incorporating 5-methyl-L-tryptophan in place of tryptophan could enhance the peptide's hydrophobicity, potentially leading to more potent antimicrobial activity or improved selectivity for microbial over mammalian cells.

Moreover, in the context of therapeutic peptides targeting receptors, the 5-methyl group can improve binding affinity and in vivo stability. For example, substituting L-tryptophan with α-methyl-L-tryptophan in a gastrin-releasing peptide receptor (GRPR) ligand resulted in a compound with higher tumor retention and a more favorable biodistribution profile due to increased metabolic stability. snmjournals.org Applying a similar logic, the 5-methyl modification could be used to optimize peptide antagonists or agonists for various therapeutic targets, leading to more effective and durable peptide-based drugs. The use of this compound in solid-phase peptide synthesis (SPPS) provides a direct route to creating these enhanced research tools and potential therapeutics. chemimpex.com

Q & A

Q. What are the critical storage conditions for N-Fmoc-5-methyl-L-tryptophan to ensure chemical stability?

this compound should be stored at -20°C in a dry environment to prevent degradation of the Fmoc group and maintain enantiomeric purity. Storage at room temperature or exposure to moisture may lead to deprotection or racemization, compromising experimental reproducibility. Analytical specifications, such as ≥97% HPLC purity and ≤0.5% D-enantiomer contamination, should be verified upon receipt .

Q. Which analytical methods are recommended for verifying the purity of this compound?

High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is standard. Detection at 220–280 nm optimizes sensitivity for aromatic residues. Retention time and peak integration should align with reference standards. Additional quality control includes Karl Fischer titration for moisture content (<1%) and optical rotation measurements (e.g., [α]²⁴_D = -18° to -22° in DMF) .

Q. How does the Fmoc protection group influence peptide synthesis workflows?

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, enabling selective deprotection under mild alkaline conditions (e.g., 20% piperidine in DMF). This allows iterative coupling of this compound in solid-phase peptide synthesis (SPPS). The Boc group on the indole nitrogen (if present) requires acidic cleavage (e.g., TFA), ensuring orthogonal protection strategies during complex peptide assembly .

Advanced Research Questions

Q. How can researchers mitigate metabolic interference when using this compound in serotonin (5-HT) pathway studies?

The kynurenine pathway may compete with 5-HT synthesis, particularly under inflammatory conditions. To minimize confounding, measure plasma-free tryptophan (not total) and use inhibitors of indoleamine 2,3-dioxygenase (IDO), such as 1-methyl-D-tryptophan. Validate results with mass spectrometry to distinguish endogenous tryptophan metabolites from the methylated analog .

Q. What experimental design considerations are critical for autoradiographic studies using radiolabeled this compound?

Use ³H- or ¹⁴C-labeled analogs to track uptake and incorporation into peptides. For 5-HT synthesis rate calculations, apply the trapped tracer method , assuming steady-state kinetics. Normalize data to plasma-free tryptophan concentration and account for regional blood-brain barrier permeability variations. Confirmation via PET imaging in large animal models is recommended for translational relevance .

Q. How can enantiomeric impurities in this compound affect peptide structure-function studies?

Even 0.5% D-enantiomer contamination can disrupt peptide folding, particularly in α-helical or β-sheet motifs. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to resolve enantiomers. Circular dichroism (CD) spectroscopy further validates secondary structure integrity. For critical studies, synthesize batches with ≤0.1% D-isomer via iterative recrystallization .

Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported 5-HT synthesis rates using this compound derivatives?

Discrepancies often arise from variable tracer metabolism or differences in plasma-free tryptophan measurement protocols. Standardize pre-experiment fasting times (6–8 hours) and use LC-MS/MS to quantify tracer and endogenous tryptophan simultaneously. Cross-validate with microdialysis in target brain regions .

Q. What steps can address low coupling efficiency of this compound in SPPS?

Low efficiency may stem from steric hindrance from the 5-methyl group. Optimize coupling with DIC/Oxyma Pure (1:1 molar ratio) in DMF at 50°C for 2 hours. For persistent issues, pre-activate the amino acid for 5 minutes before resin addition. Monitor completion via Kaiser test or FT-IR for free amine detection .

Methodological Frameworks

FrameworkApplication to this compound Research
PICOT P opulation: Neuronal cell lines; I ntervention: Tracer dose; C omparison: Wild-type vs. IDO-knockout models; O utcome: 5-HT synthesis rate; T ime: Acute (24h) vs. chronic (7d) exposure
FINER F easible: Radiolabeling protocols established; I nteresting: Links to neuropsychiatric disorders; N ovel: Methyl group effects on blood-brain barrier transport; E thical: Animal welfare compliance; R elevant: Therapeutic target validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.